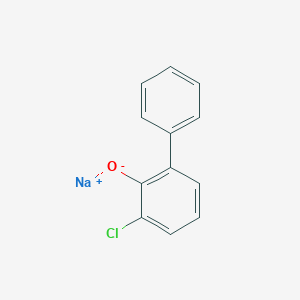

6-Chloro-2-phenylphenol sodium salt

Description

Properties

CAS No. |

10605-11-5 |

|---|---|

Molecular Formula |

C12H8ClNaO |

Molecular Weight |

226.63 g/mol |

IUPAC Name |

sodium;2-chloro-6-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

ILIQNZKNKDDYBT-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |

Other CAS No. |

10605-11-5 |

Synonyms |

3-chloro-2-biphenylol, sodium salt |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Biocidal Properties

6-Chloro-2-phenylphenol sodium salt is primarily recognized for its efficacy as a biocide. It is widely used in agriculture as a fungicide to protect crops from fungal infections. The compound has been shown to be effective against various pathogens affecting fruits and vegetables, particularly in post-harvest treatments.

| Application | Details |

|---|---|

| Fungicide | Used on citrus fruits and pears to control microbial and fungal infections. |

| Surface Disinfectant | Applied in agricultural settings for sanitizing equipment and surfaces. |

Studies indicate that the compound can be used effectively in mushroom houses and livestock farms, contributing to better crop yield and quality by minimizing spoilage due to fungal pathogens .

Industrial Applications

Preservatives and Antimicrobials

In industrial settings, this compound serves as a preservative in various products such as paints, adhesives, and textiles. Its antimicrobial properties make it suitable for use in cleaning products, ensuring that surfaces remain free from harmful microorganisms.

| Industrial Use | Description |

|---|---|

| Material Preservative | Used in paints, adhesives, and textiles to prevent microbial growth. |

| Cleaning Products | Incorporated into household and institutional cleaners for surface sanitation. |

The compound is also effective in deodorization applications within commercial and institutional premises .

Pharmaceutical Applications

Antiseptic Uses

this compound exhibits antiseptic properties, making it useful in medical settings for disinfecting surfaces and equipment. Its application extends to personal care products where microbial contamination must be controlled.

| Pharmaceutical Application | Details |

|---|---|

| Antiseptic Agent | Used for disinfecting medical premises and equipment. |

| Dermatological Products | Incorporated into formulations aimed at reducing skin infections. |

Clinical studies have shown that solutions containing this compound do not cause significant irritation or sensitization when tested on human subjects .

Environmental Impact and Safety Assessments

Research has also focused on the environmental impact of this compound, particularly regarding its degradation and potential toxicity to non-target organisms. Evaluations have indicated that while the compound is effective as a biocide, its use must be managed carefully to mitigate ecological risks.

Case Studies

-

Post-Harvest Treatment of Citrus Fruits

A study demonstrated that applying this compound significantly reduced fungal spoilage during storage of citrus fruits compared to untreated controls. This application supports the compound's role in enhancing food safety and extending shelf life . -

Surface Disinfection in Healthcare Settings

In clinical settings, the use of cleaning agents containing this sodium salt has been linked to lower infection rates due to effective microbial control on surfaces frequently contacted by patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dichlorophenol Indophenol Sodium Salt

- Structure: Contains two chlorine atoms and an indophenol ring system, differing from the biphenyl structure of 6-chloro-2-phenylphenol.

- Applications : Used as a redox indicator in the titration of vitamin C (AOAC Method 985.33) .

- Solubility: Highly water-soluble due to the sodium salt form, similar to 6-chloro-2-phenylphenol sodium salt .

- Key Difference: While both are sodium salts of chlorinated phenols, their applications diverge significantly—analytical reagent vs. pesticide .

4-Chloro-2-cyclopentylphenol Sodium Salt

- Structure : Features a cyclopentyl substituent instead of a phenyl group.

- Applications: Not explicitly stated in the evidence, but chlorinated phenol salts often share antimicrobial properties .

- Key Difference: The cyclopentyl group may alter lipid solubility and toxicity compared to the biphenyl system in 6-chloro-2-phenylphenol .

Potassium Salt of 6-Chloro-2-phenylphenol

- Properties : Likely similar in function to the sodium salt but with differences in solubility and ionic radius. Potassium salts often exhibit lower water solubility than sodium salts .

- Applications : Listed alongside the sodium salt under pesticide categories, suggesting interchangeable use depending on formulation requirements .

Physicochemical and Functional Comparison

Research and Regulatory Notes

- Regulatory Status : Classified under EPA Pesticide Chemical Code 062210, indicating regulatory oversight for agricultural use .

- Safety: No specific toxicity data is provided, but its categorization by NIOSH warrants handling precautions typical of pesticides, such as avoiding inhalation and skin contact .

Preparation Methods

Reaction Conditions and Byproduct Management

-

Solvent : Acetic acid serves as both solvent and proton source, facilitating electrophilic substitution.

-

Chlorine Stoichiometry : A 1:1 molar ratio of o-phenylphenol to Cl₂ is maintained to minimize over-chlorination.

-

Byproducts : Minor amounts of 4-chloro-2-phenylphenol and 4,6-dichloro-2-phenylphenol may form if reaction temperatures exceed 5°C. These are separated via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional crystallization.

The crude 6-chloro-2-phenylphenol is isolated in 72–73°C melting point crystals with a yield of 70–80% .

Sodium Salt Formation via Alkaline Neutralization

The phenol intermediate is converted to its sodium salt using aqueous sodium hydroxide. Industrial protocols from outline the following steps:

Procedure

-

Dissolution : 6-Chloro-2-phenylphenol is dissolved in a polar/non-polar solvent mixture (e.g., methanol/trichloroethylene, 1:0.1 v/v).

-

Neutralization : A 10% NaOH solution is added dropwise at 25–30°C , forming the sodium salt via deprotonation:

-

Precipitation : The product precipitates upon cooling and is filtered under reduced pressure.

Purification

-

Washing : The precipitate is washed with cold trichloroethylene to remove unreacted phenol and organic impurities.

-

Drying : Vacuum drying at 60°C yields a white to light pink powder with >98% purity.

Direct Synthesis from 2-Phenylphenol via One-Pot Chlorination-Salt Formation

A streamlined industrial approach combines chlorination and salt formation in a single reactor:

Steps

-

Chlorination : 2-Phenylphenol is suspended in chloroform and treated with Cl₂ gas at 0–5°C for 2 hours.

-

In Situ Neutralization : Without isolating the chlorophenol, aqueous NaOH is added directly to the reaction mixture.

-

Phase Separation : The organic layer (chloroform) is discarded, and the aqueous phase is evaporated to dryness.

This method achieves 85% yield but risks dichlorination if chlorine exposure is prolonged.

Comparative Analysis of Methods

Characterization and Quality Control

Spectral Data

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-chloro-2-phenylphenol sodium salt in laboratory settings?

- Methodological Answer :

- Request Safety Data Sheets (SDS) compliant with the Globally Harmonized System (GHS) to identify hazards, protective equipment, and disposal methods .

- Use chemical fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats. Store the compound in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

- Safety Data Table :

| Hazard Category | Precautionary Measures |

|---|---|

| Skin/Irritation | Use gloves; rinse with water for 15 minutes upon contact . |

| Environmental | Avoid release into waterways; use waste treatment facilities . |

Q. How can researchers prepare this compound, and what solubility considerations apply?

- Methodological Answer :

- Synthesis : Use acid-base reactions between 6-chloro-2-phenylphenol and sodium hydroxide. Monitor pH to ensure complete neutralization .

- Solubility : The sodium salt is highly water-soluble (>100 mg/mL at 25°C), but solubility decreases in organic solvents. Confirm solubility via gravimetric analysis or UV-Vis spectroscopy .

Q. What analytical techniques are used to confirm the identity of cations and anions in this compound?

- Methodological Answer :

- Cation (Na⁺) : Flame test (yellow emission) or ion-selective electrodes.

- Anion : FT-IR for phenolic O–H stretching (3600–3200 cm⁻¹) and chloride detection via argentometric titration .

Advanced Research Questions

Q. How does environmental pH influence the dissociation equilibrium of this compound?

- Methodological Answer :

- In aqueous environments (pH 4–9), the sodium salt dissociates into 6-chloro-2-phenylphenol (free acid) and Na⁺. Use potentiometric titration or NMR to monitor speciation .

- Dissociation Table :

| pH Range | Dominant Form | Implications |

|---|---|---|

| <4 | Free acid | Low solubility; precipitates . |

| 4–9 | Equilibrium | Bioavailability studies required . |

Q. How should researchers address data gaps in environmental risk assessments for this compound?

- Methodological Answer :

- Apply conservative assumptions (e.g., OECD guidelines) for missing monitoring data, such as assuming worst-case soil/sediment contamination levels .

- Conduct microcosm experiments to simulate environmental degradation pathways and quantify half-lives .

Q. What experimental designs can resolve contradictions in toxicity studies of this compound?

- Methodological Answer :

- Controlled Variables : Standardize test organisms (e.g., Daphnia magna), exposure durations, and pH conditions to reduce variability .

- Statistical Analysis : Use ANOVA to compare toxicity data across studies, accounting for confounding factors like dissolved organic carbon .

Q. How can researchers ensure accurate molecular formula representation and nomenclature in publications?

- Methodological Answer :

- Follow IUPAC rules for salts: list cations first (e.g., "sodium" in "this compound").

- Use dot-disconnected formulas (e.g., C₁₂H₈ClO·Na) for clarity in databases .

Methodological Guidance for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.